
1-Butanone, 1,1'-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thioxanthene core and diethylamino groups, making it a subject of interest in both chemical and biological research.
Méthodes De Préparation
The synthesis of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of thioxanthene derivatives with diethylamino butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Analyse Des Réactions Chimiques
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride can be compared with other thioxanthene derivatives and diethylamino compounds. Similar compounds include:
- 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-chloro-)
- 1,1’-(9H-Thioxanthene-2,7-diyl)bis[4-(1-piperidinyl)-1-butanone] These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride .
Propriétés
Numéro CAS |
37771-04-3 |
|---|---|
Formule moléculaire |
C29H42Cl2N2O2S |
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
[4-[7-[4-(diethylazaniumyl)butanoyl]-9H-thioxanthen-2-yl]-4-oxobutyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C29H40N2O2S.2ClH/c1-5-30(6-2)17-9-11-26(32)22-13-15-28-24(19-22)21-25-20-23(14-16-29(25)34-28)27(33)12-10-18-31(7-3)8-4;;/h13-16,19-20H,5-12,17-18,21H2,1-4H3;2*1H |
Clé InChI |
PVEPXSMPEVCRLV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCCC(=O)C1=CC2=C(C=C1)SC3=C(C2)C=C(C=C3)C(=O)CCC[NH+](CC)CC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
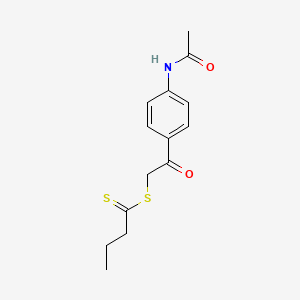

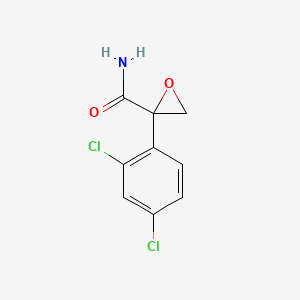
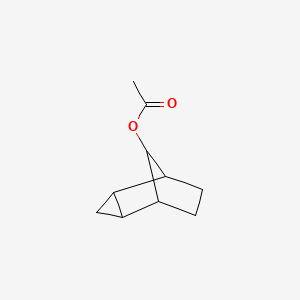
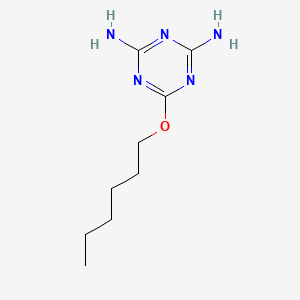
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
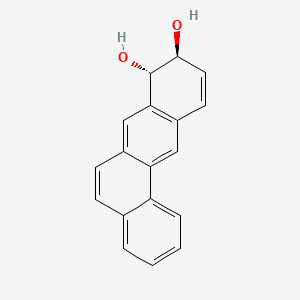
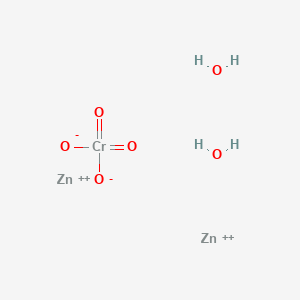
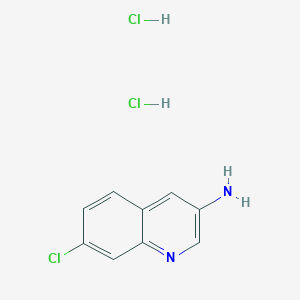
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
